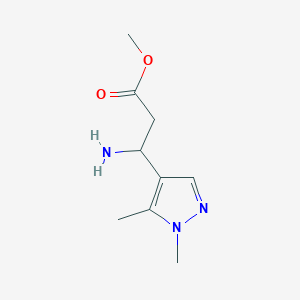
N-(thiophen-3-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(thiophen-3-ylmethyl)ethanamine is an organic compound that features a thiophene ring attached to an ethanamine group Thiophene is a sulfur-containing heterocycle, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)ethanamine typically involves the reaction of thiophene-3-carbaldehyde with ethanamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and are performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
N-(thiophen-3-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiophene-3-ylmethanol.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophene-3-ylmethyl sulfoxide or thiophene-3-ylmethyl sulfone.
Reduction: Thiophene-3-ylmethanol.
Substitution: Various substituted ethanamine derivatives.
Applications De Recherche Scientifique
N-(thiophen-3-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic properties
Mécanisme D'action
The mechanism of action of N-(thiophen-3-ylmethyl)ethanamine involves its interaction with various molecular targets. The thiophene ring can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can lead to the inhibition of specific enzymes or the activation of certain pathways, resulting in the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(thiophen-2-ylmethyl)ethanamine
- N-(furan-3-ylmethyl)ethanamine
- N-(pyridin-3-ylmethyl)ethanamine
Uniqueness
N-(thiophen-3-ylmethyl)ethanamine is unique due to the position of the thiophene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H11NS |
|---|---|
Poids moléculaire |
141.24 g/mol |
Nom IUPAC |
N-(thiophen-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H11NS/c1-2-8-5-7-3-4-9-6-7/h3-4,6,8H,2,5H2,1H3 |
Clé InChI |
PPWFKRMBCRYCQN-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


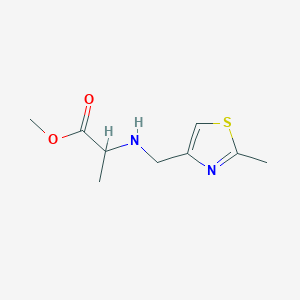
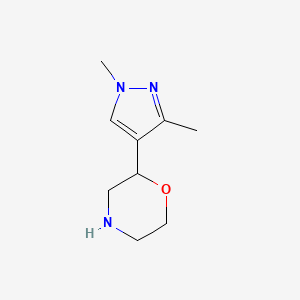

![6-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13574072.png)
![2-bromo-4H,5H,6H-cyclopenta[b]thiophen-4-aminehydrochloride](/img/structure/B13574073.png)
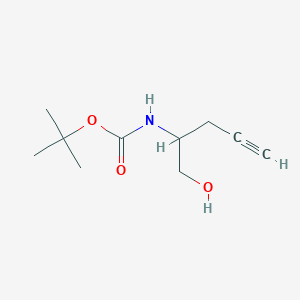
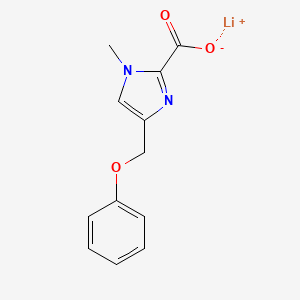
![1-ethyl-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13574105.png)
![6-Cyclopropylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13574107.png)
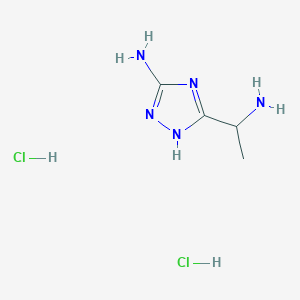
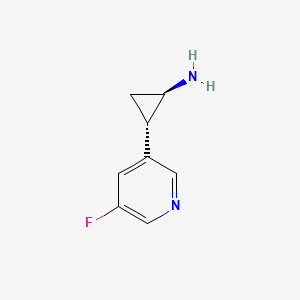
![tert-Butyl 8-bromo-2-(hydroxymethyl)-2H-benzo[b][1,4]oxazine-4(3H)carboxylate](/img/structure/B13574144.png)
![(1,3-dioxoisoindol-2-yl) 5-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13574155.png)
